![molecular formula C17H18N4O2S B2704124 1-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide CAS No. 1448056-50-5](/img/structure/B2704124.png)
1-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide
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Description
1-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug discovery and development. This compound is known for its ability to act as an inhibitor for certain enzymes, making it a promising candidate for the treatment of various diseases. In
Scientific Research Applications
- The compound’s structure suggests potential use in nonlinear optics. Classical molecular simulation methods have been employed to study its arrangement within a layered structure of zirconium 4-sulfophenylphosphonate. The dense network of hydrogen bonds connecting water molecules and the guests in the interlayer space, along with the sulfo groups of the host layers, highlights its suitability for nonlinear optical applications .
- While research on this compound is ongoing, its derivatives have shown promise. For instance, N-substituted-4-(pyridin-2-yl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-2-amine derivatives have been designed, computationally screened, and synthesized. Further exploration of their biological activity could reveal interesting applications .
- Indole derivatives, including this compound, have diverse pharmacological activities. For example, indole-3-acetic acid (a related indole derivative) acts as a plant hormone. Investigating the pharmacological potential of this compound may lead to novel drug candidates .
- Incorporating this compound or its derivatives into layered inorganic materials (such as clays, silicates, or metal oxalates) could enhance their properties. These host carriers may exhibit improved optical, electronic, or catalytic behavior due to the intercalation of the compound .
- Push–pull molecules containing donor and acceptor groups are essential for organic electronics. The D–π–A system, facilitated by intramolecular charge transfer, can lead to nonlinear optical properties. Investigating how this compound fits into such systems could advance organic electronic devices .
- Researchers can continue using computational methods to explore the arrangement, interactions, and properties of this compound. Understanding its behavior at the molecular level aids in predicting its behavior in various environments and applications .
Nonlinear Optical Materials
Biological Activity
Pharmacology and Drug Development
Materials Science
Organic Electronics
Computational Chemistry and Modeling
properties
IUPAC Name |
1-phenyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c22-24(23,14-15-4-2-1-3-5-15)19-11-13-21-12-8-17(20-21)16-6-9-18-10-7-16/h1-10,12,19H,11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHQKFWLAXHNHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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